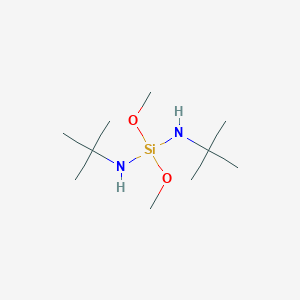
N,N'-Di-tert-butyl-1,1-dimethoxysilanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine: is an organosilicon compound characterized by the presence of two tert-butyl groups and two methoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine typically involves the reaction of tert-butylamine with a silicon-containing precursor under controlled conditions. One common method involves the reaction of tert-butylamine with dimethoxydichlorosilane in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine involves its ability to interact with various molecular targets through its silicon center. The compound can form stable complexes with metals and other substrates, facilitating catalytic processes. The tert-butyl and methoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
N,N’-Di-tert-butylethylenediamine: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl groups but differs in the presence of a formamide moiety.
Uniqueness: N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine is unique due to the presence of both tert-butyl and methoxy groups attached to a silicon atom. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
116077-48-6 |
|---|---|
Formule moléculaire |
C10H26N2O2Si |
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
N-[(tert-butylamino)-dimethoxysilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H26N2O2Si/c1-9(2,3)11-15(13-7,14-8)12-10(4,5)6/h11-12H,1-8H3 |
Clé InChI |
WKVNAAFAORRIOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N[Si](NC(C)(C)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


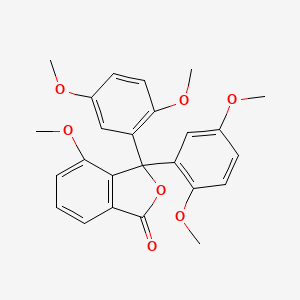
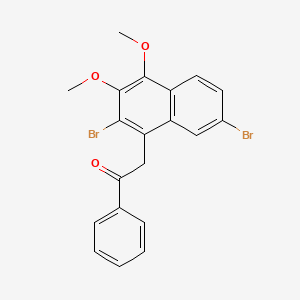
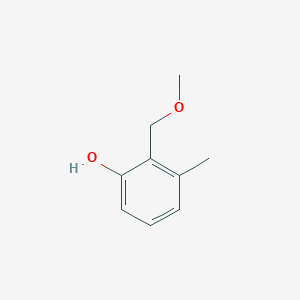
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)

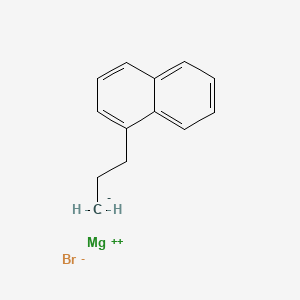
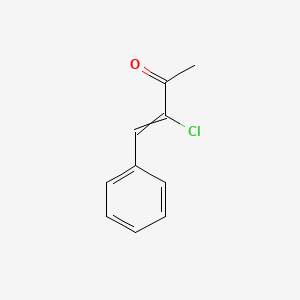
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
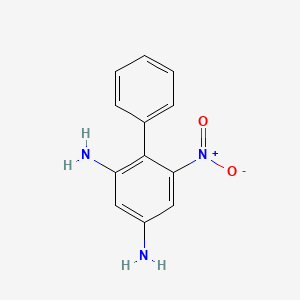
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
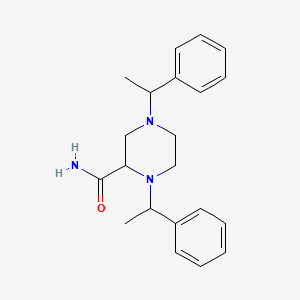
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
